Phenyl 3-isopropylisoxazol-5-ylcarbamate
Description
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
phenyl N-(3-propan-2-yl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C13H14N2O3/c1-9(2)11-8-12(18-15-11)14-13(16)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
InChI Key |
RUEHXONILIRIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to phenyl 3-isopropylisoxazol-5-ylcarbamate:
- Cell Line Studies : Research has shown that derivatives of phenyl-isoxazole-carbamate exhibit significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7). For instance, MTS assays demonstrated IC50 values indicating potent cytotoxicity in these cell lines, suggesting that these compounds can inhibit tumor growth effectively .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, which has been linked to the modulation of key signaling pathways associated with cell proliferation and survival. Isoxazole derivatives have been reported to inhibit specific kinases involved in cancer progression .
Antiviral Activity
This compound and its analogs have also been evaluated for antiviral properties:
- Enteroviral Inhibition : A study highlighted the effectiveness of isoxazole derivatives against enteroviruses, with certain compounds demonstrating IC50 values as low as 0.02 μM against pleconaril-resistant strains. This suggests a promising avenue for developing antiviral agents targeting resistant viral strains .
Anti-inflammatory Properties
The compound has shown potential in treating inflammatory diseases:
- Therapeutic Applications : Research indicates that derivatives can be utilized in treating conditions such as rheumatoid arthritis and other inflammatory disorders. The mechanism may involve inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Molecular Docking Studies
In silico studies have provided insights into the binding interactions of this compound with various biological targets:
- Binding Affinity : Molecular docking analyses have revealed favorable interactions with key enzymes and receptors implicated in cancer and inflammation, supporting the compound's potential as a lead for drug development .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole and Related Heterocycles
The following table summarizes key structural and physicochemical differences between phenyl 3-isopropylisoxazol-5-ylcarbamate and its analogues:
Key Observations:
Heterocycle Variations: Isoxazole (oxygen and nitrogen) vs. isothiazole (sulfur and nitrogen) vs. thiadiazole (two nitrogens and sulfur). Thiadiazole derivatives (e.g., ) exhibit higher molecular weights due to additional heteroatoms and substituents, which may influence pharmacokinetic properties like absorption and half-life.
Halogenated analogues (e.g., bromine in , chlorine/trifluoromethyl in ) exhibit increased lipophilicity, enhancing membrane permeability but possibly raising toxicity concerns.
Carbamate Derivatives with Diverse Heterocycles
Thiazolylmethyl Carbamates
Compounds like thiazol-5-ylmethyl carbamates (e.g., ) feature thiazole rings (nitrogen and sulfur) instead of isoxazole. These structures are often explored for antimicrobial and antiviral activities. The sulfur atom in thiazole may improve π-stacking interactions in biological systems compared to oxygen in isoxazole .
Semicarbazone Derivatives
Phenylisoxazole semicarbazones (e.g., ) replace the carbamate group with a semicarbazone moiety (-NH-NH-CO-NH₂). This modification alters hydrogen-bonding capacity and metal-chelating properties, making them candidates for anticancer or enzyme-inhibitory applications .
Physicochemical and Spectroscopic Comparisons
- ¹H NMR : The isopropyl group in the target compound would produce a characteristic doublet of septets for the -CH(CH₃)₂ moiety, distinct from methyl or halogenated substituents in analogues.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 247.26 would differentiate it from brominated (e.g., m/z 400.27 in ) or sulfur-containing analogues (e.g., m/z 234.27 in ).
Preparation Methods
Isoxazole Ring Formation
The isopropyl-substituted isoxazole precursor is synthesized via cycloaddition of 3-isopropylpropiolic acid nitrile oxide with acetylene derivatives. For example:
-
Nitrile oxide generation : Hydroxylamine reacts with 3-isopropylpropiolic acid chloride to form the corresponding nitrile oxide.
-
Cycloaddition : The nitrile oxide undergoes [3+2] cycloaddition with acetylene (e.g., phenylacetylene) in toluene at 80°C for 6–8 hours, yielding 3-isopropyl-5-phenylisoxazole.
Direct Carbamoylation of Preformed Isoxazole Amines
This two-step approach starts with synthesizing 3-isopropylisoxazol-5-amine, followed by carbamoylation.
Synthesis of 3-Isopropylisoxazol-5-amine
Carbamate Formation
-
Reagent : Phenyl chloroformate (1.2 equivalents) is added to a solution of the amine in dichloromethane with triethylamine (1.5 equivalents) as a base.
-
Conditions : Stirred at room temperature for 3 hours, followed by purification via silica gel chromatography (yield: 88%).
Key data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | NH₂OH·HCl, NaOH | 60°C | 4 h | 82% |
| Carbamoylation | PhOCOCl, Et₃N | 25°C | 3 h | 88% |
One-Pot Synthesis Using Triphosgene
A safer alternative to phosgene-based methods employs triphosgene for in situ chloroformate generation.
Procedure
-
Triphosgene activation : Triphosgene (0.33 equivalents) is dissolved in toluene and mixed with a solution of 3-isopropylisoxazol-5-amine and phenol in the presence of tributylamine (1.2 equivalents).
-
Flow reactor setup : Solutions are fed into a PTFE reactor at 2 mL/min, with a residence time of 1–4 minutes at 0–30°C.
-
Quenching : The reaction mixture is quenched with 13% phosphoric acid, and the product is isolated via extraction (yield: 90–98%).
Advantages :
-
Eliminates handling of toxic phosgene gas.
-
High efficiency due to continuous flow conditions.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Safety Considerations | Scalability |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxide + alkyne | 75–90% | Requires nitrile oxide handling | Moderate |
| Direct carbamoylation | Amine + phenyl chloroformate | 85–88% | Chloroformate toxicity | High |
| Triphosgene flow | One-pot in flow reactor | 90–98% | Low toxicity, high safety | Industrial |
Mechanistic Insights
-
Carbamate formation : The amine nucleophile attacks the electrophilic carbonyl carbon of phenyl chloroformate, releasing HCl and forming the carbamate bond.
-
Regioselectivity : The isoxazole’s 5-position is more nucleophilic due to electron-donating effects of the isopropyl group, directing carbamate formation.
Challenges and Optimizations
-
Purity issues : Residual triphosgene in the product is mitigated using aqueous phosphoric acid washes.
-
Side reactions : Over-carbamoylation is prevented by controlling stoichiometry (1:1.2 amine:chloroformate).
Industrial Applications
The triphosgene flow method is preferred for large-scale synthesis due to its safety profile and consistency. Recent patents highlight its use in pharmaceutical intermediate production .
Q & A
Q. What are the common synthetic routes for Phenyl 3-isopropylisoxazol-5-ylcarbamate, and what reaction conditions influence their yields?
- Methodological Answer : Two primary synthetic approaches are documented:
- Acid Chloride Activation : Reacting 3-phenylisoxazole-5-carboxylic acid with thionyl chloride in dichloromethane to form the acid chloride intermediate, followed by esterification with 2-propanol. This method yields 85% after purification via recrystallization .
- Direct Carbamate Formation : Using phenyl chloroformate with 3-amino-5-(tert-butyl)isoxazole in tetrahydrofuran (THF) and pyridine at 0–25°C, achieving 99% yield. Key factors include temperature control (<30°C) and the use of bases like pyridine or N-ethyl-N,N-diisopropylamine to neutralize HCl byproducts .
Critical Parameters: Solvent choice (polar aprotic solvents enhance reactivity), stoichiometric excess of alcohol/nucleophile, and reaction time (6–60 hours depending on steric hindrance).
Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR confirms substitution patterns (e.g., singlet for isoxazole protons at δ 6.42 ppm) and carbamate linkage (broad singlet for NH at δ 11.13 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 261.3) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 7.37° between phenyl and isoxazole rings) and hydrogen-bonding motifs (e.g., C–H⋯O dimers) for unambiguous structural assignment .
- Chromatography : UHPLC with UV detection monitors derivatization efficiency and purity (>98% by peak area) .
Advanced Research Questions
Q. What experimental design strategies can optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Central Composite Design (CCD) : Vary factors like temperature, solvent polarity, and reagent ratios to identify optimal conditions. For example, THF/pyridine systems at 25°C maximize carbamate formation by balancing nucleophilicity and steric effects .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation (e.g., acid chloride at 1775 cm) and optimize reaction termination points .
- Solvent Engineering : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to improve sustainability without compromising yield .
Q. How should researchers address discrepancies in spectroscopic data when synthesizing novel isoxazole carbamate derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR shifts with computational tools (e.g., DFT calculations) to resolve ambiguities in proton environments. For example, unexpected splitting in H NMR may arise from hindered rotation of the isopropyl group .
- Isotopic Labeling : Use C-labeled precursors to trace carbamate connectivity in complex mixtures .
- Controlled Degradation Studies : Heat or hydrolyze the compound to identify degradation products (e.g., free amine via carbamate cleavage) and confirm structural assignments .
Q. What mechanistic insights underpin the cycloaddition reactions used in synthesizing isoxazole rings for carbamate derivatives?
- Methodological Answer :
- 1,3-Dipolar Cycloaddition : Nitrile oxides (generated in situ from hydroxylamine derivatives) react with alkynes to form isoxazole cores. Hypervalent iodine reagents (e.g., PhI(OAc)) accelerate this process by oxidizing aldoximes to nitrile oxides, enabling catalyst-free conditions .
- Steric and Electronic Effects : Electron-withdrawing groups on the alkyne enhance regioselectivity for 3,5-disubstituted isoxazoles. For example, phenyl groups at the 3-position stabilize the transition state via π-stacking .
- Solvent Polarity : Polar solvents (e.g., acetonitrile) stabilize dipolar intermediates, increasing reaction rates and yields .
Data Contradiction Analysis
Q. Why do different synthetic routes for isoxazole carbamates report varying yields (85% vs. 99%) despite similar starting materials?
- Methodological Answer :
- Reagent Purity : Trace moisture in dichloromethane () may hydrolyze acid chloride intermediates, reducing yield compared to anhydrous THF ().
- Workup Efficiency : uses ether extraction to isolate the product, minimizing losses, while relies on recrystallization, which may discard material during purification .
- Steric Hindrance : The tert-butyl group in reduces side reactions (e.g., dimerization), whereas the simpler isopropyl group in may allow competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
